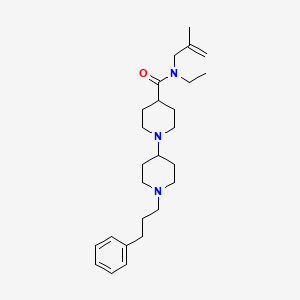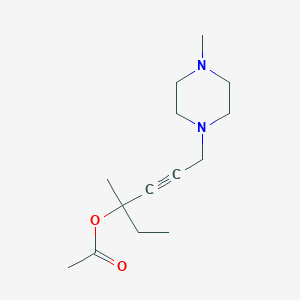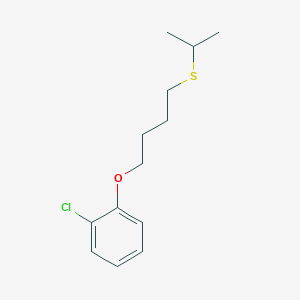
1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a butoxy group that is further substituted with a propan-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene typically involves multiple steps, starting from benzene derivativesThe reaction conditions often require the use of strong bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in the presence of strong bases.
Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
作用機序
The mechanism of action of 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. Additionally, the propan-2-ylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
- 1-Chloro-2-(4-methylsulfanylbutoxy)benzene
- 1-Chloro-2-(4-ethylsulfanylbutoxy)benzene
- 1-Chloro-2-(4-propylsulfanylbutoxy)benzene
Comparison: 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
特性
IUPAC Name |
1-chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-6-5-9-15-13-8-4-3-7-12(13)14/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIQVKXMIKPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![[2-chloro-6-ethoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4958545.png)
![1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)
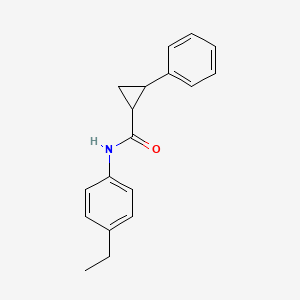
![5-[(5-Chloro-2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)
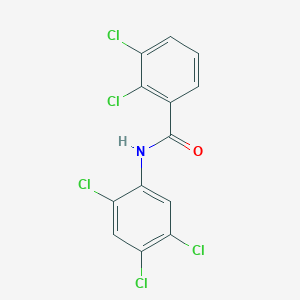
![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
